2-cyclopropyl-3-ethoxy-3-oxopropanoic acid
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Overview
Description
2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is a synthetic compound with the molecular formula C8H12O4 and a molecular weight of 172.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid typically involves the reaction of cyclopropyl ketone with ethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-3-oxopropanoic acid: Shares similar structural features but lacks the cyclopropyl group.
2-Cyclopropyl-3-methoxy-3-oxopropanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is unique due to the presence of both the cyclopropyl and ethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1379209-69-4 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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